molecular formula C13H18N2O4 B14071607 (S)-2-(tert-butoxycarbonyl(pyridin-4-yl)amino)propanoic acid

(S)-2-(tert-butoxycarbonyl(pyridin-4-yl)amino)propanoic acid

Cat. No.: B14071607
M. Wt: 266.29 g/mol
InChI Key: FSPMDTKYFVTYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BOC-D-4-PYRIDYLALANINE is a non-proteinogenic amino acid featuring a pyridine ring linked to an alanine moiety. This compound is of significant interest due to its unique structural attributes, which combine the reactivity of the pyridine ring with the chirality and bioactivity of the D-alanine residue. It is commonly used in various scientific and industrial domains, including pharmaceuticals, biochemical research, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a pyridylaldehyde with acetylglycine to form an oxazolone intermediate, which is then hydrolyzed to yield the desired amino acid . Another method utilizes photoredox catalysis to activate halogenated pyridines and conjugate them with dehydroalanine derivatives .

Industrial Production Methods

Industrial production of BOC-D-4-PYRIDYLALANINE often employs scalable and efficient synthetic routes. For example, the use of photoredox catalysis allows for the large-scale preparation of β-heteroaryl α-amino acid derivatives, including BOC-D-4-PYRIDYLALANINE . This method is advantageous due to its high yield and regiospecific activation of halogenated pyridines.

Chemical Reactions Analysis

Types of Reactions

BOC-D-4-PYRIDYLALANINE undergoes various chemical reactions, including oxidation, reduction, and substitution. The pyridine ring can participate in electrophilic aromatic substitution reactions, while the amino acid moiety can undergo typical amino acid reactions such as peptide bond formation .

Common Reagents and Conditions

Common reagents used in the reactions of BOC-D-4-PYRIDYLALANINE include halogenated pyridines, dehydroalanine derivatives, and photoredox catalysts . Reaction conditions often involve mild temperatures and the use of organic solvents such as dimethylformamide (DMF).

Major Products Formed

The major products formed from the reactions of BOC-D-4-PYRIDYLALANINE include various peptide derivatives and heterocyclic compounds. These products are valuable in the synthesis of pharmaceuticals and other bioactive molecules .

Scientific Research Applications

BOC-D-4-PYRIDYLALANINE has diverse applications across several scientific and industrial domains:

    Pharmaceuticals and Medicinal Chemistry: It is used in drug development for its antimicrobial properties and potential to inhibit specific enzymes.

    Biochemical Research: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Organic Synthesis: BOC-D-4-PYRIDYLALANINE serves as a building block for the synthesis of complex organic molecules.

    Material Science: It is employed in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of BOC-D-4-PYRIDYLALANINE involves its interaction with various biological pathways. The pyridine moiety can facilitate binding to specific receptors or transporters, aiding in the targeted delivery of therapeutic agents. Additionally, the compound can function as a pseudo-substrate or inhibitor of enzymes involving D-alanine, which is valuable in the development of drugs targeting specific bacterial or fungal enzymes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to BOC-D-4-PYRIDYLALANINE include other pyridylalanine derivatives such as 2-pyridylalanine and 3-pyridylalanine, as well as 2-azatyrosine .

Uniqueness

BOC-D-4-PYRIDYLALANINE is unique due to its specific structural combination of a pyridine ring and a D-alanine residue. This combination imparts distinct chemical reactivity and biological activity, making it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl-pyridin-4-ylamino]propanoic acid

InChI

InChI=1S/C13H18N2O4/c1-9(11(16)17)15(10-5-7-14-8-6-10)12(18)19-13(2,3)4/h5-9H,1-4H3,(H,16,17)

InChI Key

FSPMDTKYFVTYBB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N(C1=CC=NC=C1)C(=O)OC(C)(C)C

Origin of Product

United States

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